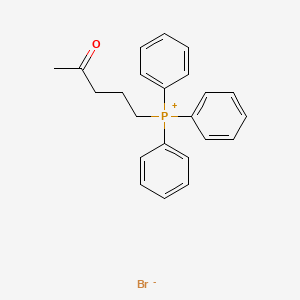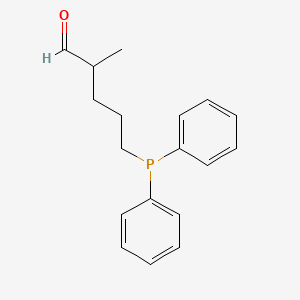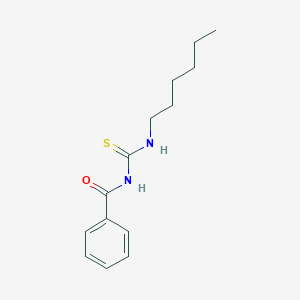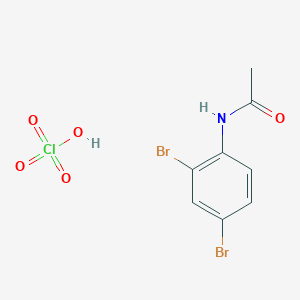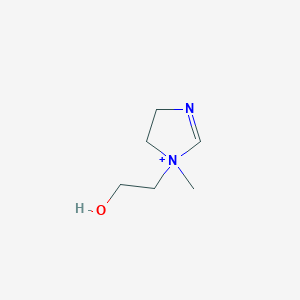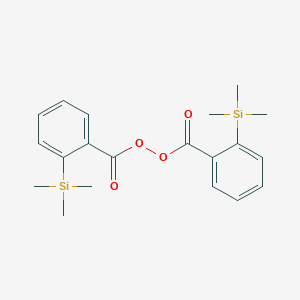
(2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.
Vorbereitungsmethoden
The synthesis of (2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate involves several steps. One common method includes the reaction of 2-trimethylsilylbenzoyl chloride with 2-trimethylsilylbenzenecarboperoxoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the peroxoate group.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions
Wissenschaftliche Forschungsanwendungen
(2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the study of biochemical pathways and as a tool for modifying biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate involves its interaction with molecular targets through its trimethylsilyl groups. These groups can protect sensitive functional groups during chemical reactions, allowing for selective modifications. The compound can also participate in redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
(2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate can be compared with other compounds containing trimethylsilyl groups, such as:
Tetramethylsilane: Known for its use as a reference standard in NMR spectroscopy.
Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Used for derivatizing compounds to increase their volatility for gas chromatography
Eigenschaften
CAS-Nummer |
114118-83-1 |
|---|---|
Molekularformel |
C20H26O4Si2 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
(2-trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate |
InChI |
InChI=1S/C20H26O4Si2/c1-25(2,3)17-13-9-7-11-15(17)19(21)23-24-20(22)16-12-8-10-14-18(16)26(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
RSCPGFQYPGKYRE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


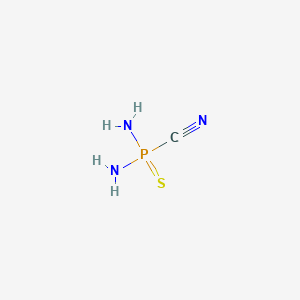
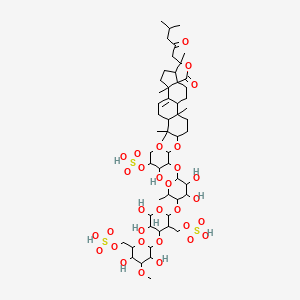

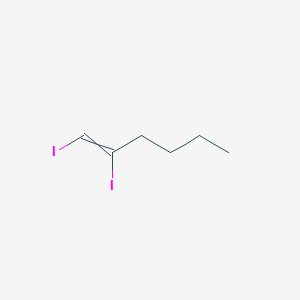
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
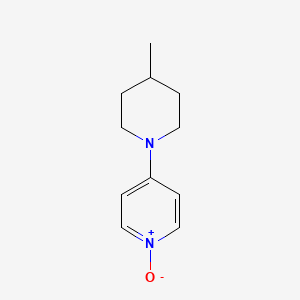
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
